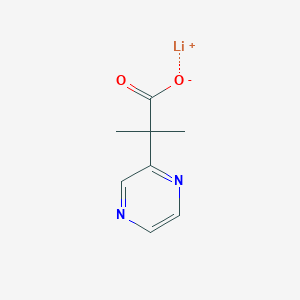

![molecular formula C24H26FN5O2S B2546561 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-12-4](/img/structure/B2546561.png)

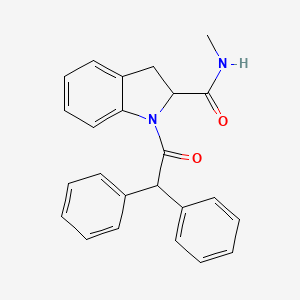

2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their properties. For instance, the first paper discusses a glycoprotein IIb/IIIa antagonist, which is a class of drugs that can prevent platelet aggregation and thus thrombotic disorders . The second paper explores the synthesis and dopamine transporter affinity of chiral piperazines, which are relevant due to the piperazine moiety present in the compound of interest .

Synthesis Analysis

The synthesis of complex organic molecules like the one often involves multiple steps, including the formation of heterocyclic rings and the attachment of various functional groups. The first paper provides an example of a synthesis process for a drug substance where a reversed-phase HPLC gradient separation was developed to separate byproducts . This indicates that similar chromatographic techniques could be employed in the synthesis of this compound to ensure purity and identify potential impurities.

Molecular Structure Analysis

The molecular structure of the compound likely features a thiazolo[3,2-b][1,2,4]triazol-6-ol core, substituted with a piperazine ring that is further modified with fluorophenyl and methoxyphenyl groups. The presence of these groups suggests potential interactions with biological targets, such as enzymes or receptors. The stereochemistry, as indicated by the second paper, can significantly affect the binding affinity to these targets .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The fluorophenyl group could be involved in halogen bonding, while the methoxy group could engage in hydrogen bonding or act as an electron donor in various chemical reactions. The piperazine ring is known to be a versatile moiety in medicinal chemistry, often involved in interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of both hydrophobic (fluorophenyl and methoxyphenyl groups) and hydrophilic (piperazine ring) elements suggests that the compound could have amphiphilic properties. The compound's stability could be assessed through stress testing, similar to the procedures described in the first paper .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Compounds similar to 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized through various chemical methods, including microwave-assisted synthesis, aiming to explore their biological activities. These compounds have been evaluated for their antimicrobial, antilipase, antiurease, and potential anticancer activities. The synthesis processes often involve multiple steps, starting from basic precursors like ethyl piperazine-1-carboxylate to generate a range of derivatives with significant biological activities (Başoğlu et al., 2013; Bektaş et al., 2007).

Antimicrobial and Antitumor Activities

These compounds have shown good to moderate antimicrobial activity against various test microorganisms, indicating their potential as antimicrobial agents. Some derivatives have also exhibited antiurease and antilipase activities, suggesting their utility in treating related disorders. Moreover, certain compounds within this class have been identified to possess antitumor activities, highlighting their potential in cancer research and therapy (Karayel, 2021; Ding et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of 2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Mode of Action

This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in gene expression that influence lipid and glucose metabolism.

Biochemical Pathways

Upon activation by this compound, the PPARs modulate the expression of a variety of genes involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects include improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation.

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression that lead to improved lipid profiles, enhanced insulin sensitivity, and reduced inflammation . These changes can have beneficial effects in conditions such as metabolic syndrome, type 2 diabetes, and cardiovascular disease.

Propiedades

IUPAC Name |

2-ethyl-5-[(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O2S/c1-3-20-26-24-30(27-20)23(31)22(33-24)21(18-6-4-5-7-19(18)25)29-14-12-28(13-15-29)16-8-10-17(32-2)11-9-16/h4-11,21,31H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBKCWUQWGKZHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC=C(C=C5)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)

![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)

![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)

![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)